![molecular formula C11H12ClN3O B11474062 4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine](/img/structure/B11474062.png)
4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine
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Overview
Description
4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorophenyl group at position 4, a methoxymethyl group at position 3, and an amine group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate methoxymethylating agent under acidic or basic conditions to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of the reduced pyrazole derivative.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Biology
Research has indicated potential biological activities associated with this compound, particularly in:
- Antimicrobial Activity : Exhibiting effectiveness against various pathogens, including fungi and bacteria. For example, derivatives have shown significant antifungal activity against phytopathogenic fungi and bactericidal effects through membrane disruption.
- Anticancer Activity : Certain derivatives have demonstrated selective cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values ranging from 3.96 to 4.38 μM. The mechanism often involves inhibition of topoisomerase II, crucial for DNA replication.
- Anti-inflammatory Activity : The compound can inhibit the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-alpha, contributing to its anti-inflammatory properties.
Medicine
Ongoing research is focused on exploring the therapeutic potential of this compound in treating various diseases. Its unique structural features make it a candidate for drug development targeting specific molecular pathways involved in disease progression.
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its role as an intermediate can facilitate the synthesis of novel compounds with desirable properties for various applications.
Case Studies
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound effectively inhibited the growth of pathogenic fungi in vitro, showcasing its potential as an antifungal agent.
- Cancer Cell Line Testing : Research indicated that specific derivatives induced apoptosis in cancer cells through mechanisms involving topoisomerase inhibition, highlighting their anticancer potential.
- Inflammation Model Testing : In vivo studies showed that this compound reduced inflammation markers significantly in animal models, supporting its use in anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(3-chlorophenyl)-1H-pyrazol-5-amine: Lacks the methoxymethyl group.
3-(methoxymethyl)-1H-pyrazol-5-amine: Lacks the chlorophenyl group.
4-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine: Contains a methyl group instead of a methoxymethyl group.
Uniqueness
4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is unique due to the presence of both the chlorophenyl and methoxymethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Biological Activity
4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that may confer various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C11H12ClN3O. The compound features a pyrazole ring substituted with a chlorophenyl group and a methoxymethyl group, which are crucial for its biological activity. The structural representation is as follows:
- Molecular Formula : C₁₁H₁₂ClN₃O
- Molecular Weight : 237.69 g/mol
- SMILES Notation : COCC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. The specific activities of this compound have been explored in several studies.
Antifungal Activity
In vitro studies have demonstrated that pyrazole derivatives can inhibit the growth of various fungal strains. For instance, compounds similar to this compound showed significant antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger .
Antitubercular Activity
The compound has also been evaluated for its activity against Mycobacterium tuberculosis. Some related pyrazole derivatives demonstrated promising results in inhibiting the growth of this bacterium, suggesting potential applications in tuberculosis treatment .
The antifungal mechanism is believed to involve disruption of the fungal cell membrane integrity, leading to cell lysis. Additionally, some studies suggest that these compounds may act by inhibiting key enzymes involved in fungal metabolism .
Case Studies and Research Findings
A notable study synthesized various pyrazole derivatives and assessed their biological activities. Among these, this compound was included in a broader investigation into the structure-activity relationship (SAR) of pyrazole compounds. The results indicated that modifications to the pyrazole ring significantly influenced antifungal potency and selectivity .
Study | Compound | Activity Tested | Results |
---|---|---|---|
Study 1 | This compound | Antifungal | Significant inhibition against C. albicans |
Study 2 | Related Pyrazole Derivatives | Antitubercular | Effective against M. tuberculosis H37Rv |
Study 3 | General Pyrazole Derivatives | Enzyme Inhibition | Moderate inhibition of xanthine oxidase |
Properties
Molecular Formula |
C11H12ClN3O |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12ClN3O/c1-16-6-9-10(11(13)15-14-9)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H3,13,14,15) |
InChI Key |
FICXRYUOAAWVJL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=NN1)N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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